REACTION_CXSMILES
|
F[C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][C:3]=1[N+:9]([O-:11])=[O:10].[N+](CC)([O-])=[O:13].[CH2:17]1[CH2:27]CN2C(=NCCC2)CC1>C(OCC)(=O)C>[CH3:8][C:5]1[CH:6]=[CH:7][C:2]([C:27](=[O:13])[CH3:17])=[C:3]([N+:9]([O-:11])=[O:10])[CH:4]=1
|
Name
|
|
Quantity
|
7.5 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=C(C=C1)C)[N+](=O)[O-]
|
Name
|
nitroethane
|
Quantity
|
15.2 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])CC
|
Name
|
|
Quantity
|
21 mL
|
Type
|
reactant
|
Smiles
|
C1CCC2=NCCCN2CC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred overnight at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The solution is concentrated under vacuum
|
Type
|
ADDITION
|
Details
|
diluted with methanol
|
Type
|
ADDITION
|
Details
|
treated with 30% H2O2 (25 mL) and 10% sodium bicarbonate (25 ml)
|
Type
|
STIRRING
|
Details
|
stirred overnight at ambient temperature
|
Duration
|
8 (± 8) h
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture is concentrated in vacuo
|
Type
|
EXTRACTION
|
Details
|
extracted with methylene chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer is dried (sodium sulfate)
|
Type
|
CUSTOM
|
Details
|
chromatographed (35% ethyl acetate/hexane)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC(=C(C=C1)C(C)=O)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 40.2 mmol | |
AMOUNT: MASS | 7.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 83.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |